molecular formula C22H17BrN4O4 B11452657 ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11452657
M. Wt: 481.3 g/mol
InChI Key: HSDVMLUVLCYKEM-UHFFFAOYSA-N
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Description

Ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach includes the following steps:

    Formation of the triazatricyclo framework: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Introduction of the bromobenzoyl group: This step involves the reaction of the intermediate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction reactions: The carbonyl groups can be reduced to alcohols.

    Oxidation reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Reduction reactions: Common reagents include lithium aluminum hydride and sodium borohydride.

    Oxidation reactions: Common reagents include potassium permanganate and chromium trioxide.

Major Products

    Substitution reactions: Products include azides, nitriles, and thiols.

    Reduction reactions: Products include alcohols.

    Oxidation reactions: Products include carboxylic acids.

Scientific Research Applications

Ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromobenzoylacetate: Similar in structure but lacks the triazatricyclo framework.

    Ethyl 4-chlorobenzoylacetate: Similar in structure but has a chlorine atom instead of a bromine atom.

    Ethyl 4-methylbenzoylacetate: Similar in structure but has a methyl group instead of a bromine atom.

Uniqueness

Ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its triazatricyclo framework, which imparts specific chemical and biological properties that are not present in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17BrN4O4

Molecular Weight

481.3 g/mol

IUPAC Name

ethyl 6-(3-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H17BrN4O4/c1-3-31-22(30)16-12-15-18(24-17-9-4-5-10-27(17)21(15)29)26(2)19(16)25-20(28)13-7-6-8-14(23)11-13/h4-12H,3H2,1-2H3

InChI Key

HSDVMLUVLCYKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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